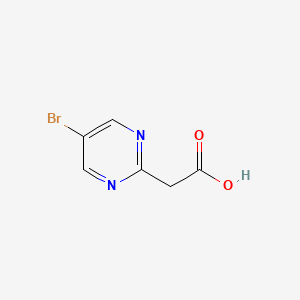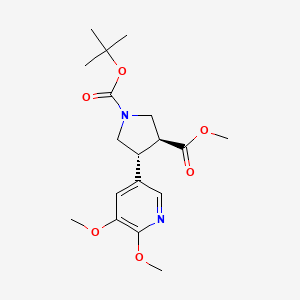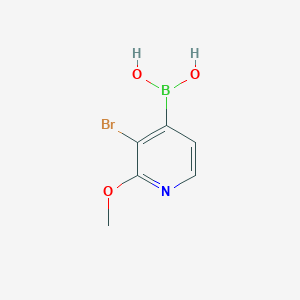
6-Bromo-5-ethoxypyridin-3-amine
Overview
Description
6-Bromo-5-ethoxypyridin-3-amine is a synthetic organic molecule used in scientific research for various applications . It is a hydrochloride salt form of 5-Bromo-6-ethoxypyridin-3-amine.
Synthesis Analysis
The synthesis of this compound typically involves the reaction of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis .Chemical Reactions Analysis
Chemical reactions involving this compound can be dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.04 g/mol, density of 1.52 g/cm³, and melting point of 268-270 °C .Scientific Research Applications
Synthesis and Mechanism Studies
6-Bromo-5-ethoxypyridin-3-amine is involved in various synthesis and mechanism studies, including the amination of bromo-derivatives of pyridine. Research has shown that the amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia yields 2-amino-4-ethoxypyridine as a chief product, with 2-amino-5-bromo-4-ethoxypyridine formed as a byproduct. This process likely involves intermediates such as 3,5-dibromo-4-ethoxypyridine and 5-bromo-4-ethoxy-2,3-pyridyne. These findings are essential for understanding the reaction mechanisms and for the development of new synthetic routes in organic chemistry (Pieterse & Hertog, 2010).
Catalysis and Selective Amination
This compound also plays a role in catalysis and selective amination processes. For example, copper catalysis has been used to convert bromopyridine into aminopyridine with excellent yield, highlighting the compound's significance in catalytic amination reactions. This process is characterized by low catalyst loading, mild reaction temperatures, and low pressure, making it an efficient method for the amination of aryl halides (Lang et al., 2001). Additionally, amination of polyhalopyridines catalyzed by a palladium-Xantphos complex has shown high selectivity and yield, further demonstrating the utility of this compound in selective amination reactions (Ji et al., 2003).
Ligand Synthesis
The compound is also used in the synthesis of ligands for coordination chemistry. Research in this area includes the synthesis of flexible polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits, where 6-bromo-5'-bromomethyl-2,2'-bipyridine, a related compound, serves as a crucial building block. This work contributes to the development of new ligands for potential applications in coordination chemistry and materials science (Charbonnière et al., 2002).
Antitumor Activity
In the pharmaceutical field, derivatives of 6-bromopyridines, including those related to this compound, have been explored for their antitumor activities. For instance, 6H-pyrazolo[4,5,1-de]acridin-6-ones, synthesized from brominated pyridines, have shown DNA intercalating ability and antiproliferative activity, indicating the potential of 6-bromopyridine derivatives in developing new antitumor agents (Sugaya et al., 1994).
Mechanism of Action
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that inhibit the activity of one or both monoamine oxidase enzymes: monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). They are best known as effective antidepressants, especially for treatment-resistant depression and atypical depression .
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-ethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIQERKPZZVZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672054 | |
| Record name | 6-Bromo-5-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020253-84-2 | |
| Record name | 6-Bromo-5-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)




![6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine](/img/structure/B1521748.png)
![5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1521750.png)
![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)



